

Long-term storage and stability of Tetrafluorosuccinyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tetrafluorosuccinyl chloride*

Cat. No.: *B1294286*

[Get Quote](#)

Technical Support Center: Tetrafluorosuccinyl Chloride

This guide provides researchers, scientists, and drug development professionals with essential information on the long-term storage, stability, and handling of **Tetrafluorosuccinyl chloride**.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for **Tetrafluorosuccinyl chloride**?

A1: **Tetrafluorosuccinyl chloride** should be stored at ambient temperature in a tightly sealed container.^[1] It is crucial to store it in a dry, well-ventilated area away from moisture, as it reacts with water.^[2] The storage area should also be kept away from heat, sparks, and open flames.
^[2]

Q2: What materials are incompatible with **Tetrafluorosuccinyl chloride**?

A2: **Tetrafluorosuccinyl chloride** is incompatible with water, alcohols, oxidizing agents, and strong bases.^{[2][3]} Contact with these substances should be strictly avoided to prevent hazardous reactions.

Q3: What are the known decomposition products of **Tetrafluorosuccinyl chloride**?

A3: Under fire conditions, hazardous decomposition products include carbon oxides, hydrogen chloride, and hydrogen fluoride. While specific non-thermal, long-term degradation products are not extensively documented in readily available literature, hydrolysis due to moisture is a primary concern, which would likely yield tetrafluorosuccinic acid and hydrochloric acid.

Q4: What are the primary safety hazards associated with **Tetrafluorosuccinyl chloride**?

A4: **Tetrafluorosuccinyl chloride** is a corrosive substance that can cause severe skin burns and eye damage.[\[1\]](#)[\[4\]](#)[\[5\]](#) Inhalation may cause respiratory irritation.[\[2\]](#) It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.[\[2\]](#)
[\[3\]](#)

Q5: What personal protective equipment (PPE) should be worn when handling **Tetrafluorosuccinyl chloride**?

A5: When handling **Tetrafluorosuccinyl chloride**, it is imperative to wear protective gloves, chemical safety goggles, and protective clothing to prevent skin and eye contact.[\[3\]](#) Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[\[2\]](#)[\[3\]](#)

Troubleshooting Guide

Issue 1: My reaction with **Tetrafluorosuccinyl chloride** is giving low yields or unexpected side products.

- Question: Could the purity of my **Tetrafluorosuccinyl chloride** be compromised?
 - Answer: Yes, improper storage or handling can lead to degradation. **Tetrafluorosuccinyl chloride** is highly sensitive to moisture.[\[2\]](#) Exposure to atmospheric humidity can lead to hydrolysis, reducing its purity and introducing tetrafluorosuccinic acid and HCl into your reaction. Ensure the reagent was stored in a tightly sealed container with an inert gas headspace if possible.
- Question: How can I check the purity of my **Tetrafluorosuccinyl chloride**?
 - Answer: You can assess the purity using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile impurities or Nuclear Magnetic

Resonance (NMR) spectroscopy (e.g., ^{19}F NMR) to detect the presence of degradation products.

Issue 2: I observe fuming when I open the bottle of **Tetrafluorosuccinyl chloride**.

- Question: Is it normal for **Tetrafluorosuccinyl chloride** to fume?
 - Answer: Yes, fuming can occur upon exposure to moist air. This is due to the reaction of the acyl chloride with water vapor, which produces HCl gas. This is a strong indication that the material is reactive and should be handled with care in a fume hood.

Issue 3: I noticed some discoloration or crystallization in my stored **Tetrafluorosuccinyl chloride**.

- Question: What could cause a change in the physical appearance of the reagent?
 - Answer: While **Tetrafluorosuccinyl chloride** is a liquid at room temperature, the formation of solids could indicate the presence of impurities or degradation products, such as the corresponding dicarboxylic acid which is a solid. Discoloration may also suggest contamination. It is recommended to re-evaluate the purity of the reagent before use.

Data Presentation

Table 1: Physical and Chemical Properties of **Tetrafluorosuccinyl Chloride**

Property	Value	Reference
CAS Number	356-15-0	[4] [5]
Molecular Formula	$\text{C}_4\text{Cl}_2\text{F}_4\text{O}_2$	[1] [4] [5]
Molecular Weight	226.94 g/mol	[4]
Boiling Point	86.1 °C	[1] [5]
Physical Form	Liquid	
Flash Point	85-87 °C	

Table 2: Long-Term Stability Data

Condition	Parameter	Value
Long-term Stability	Degradation Rate	No quantitative data available in the searched literature. Stability is dependent on maintaining anhydrous conditions.
Recommended Retest Period		Not specified. Purity should be assessed if stored for extended periods or if exposure to moisture is suspected.

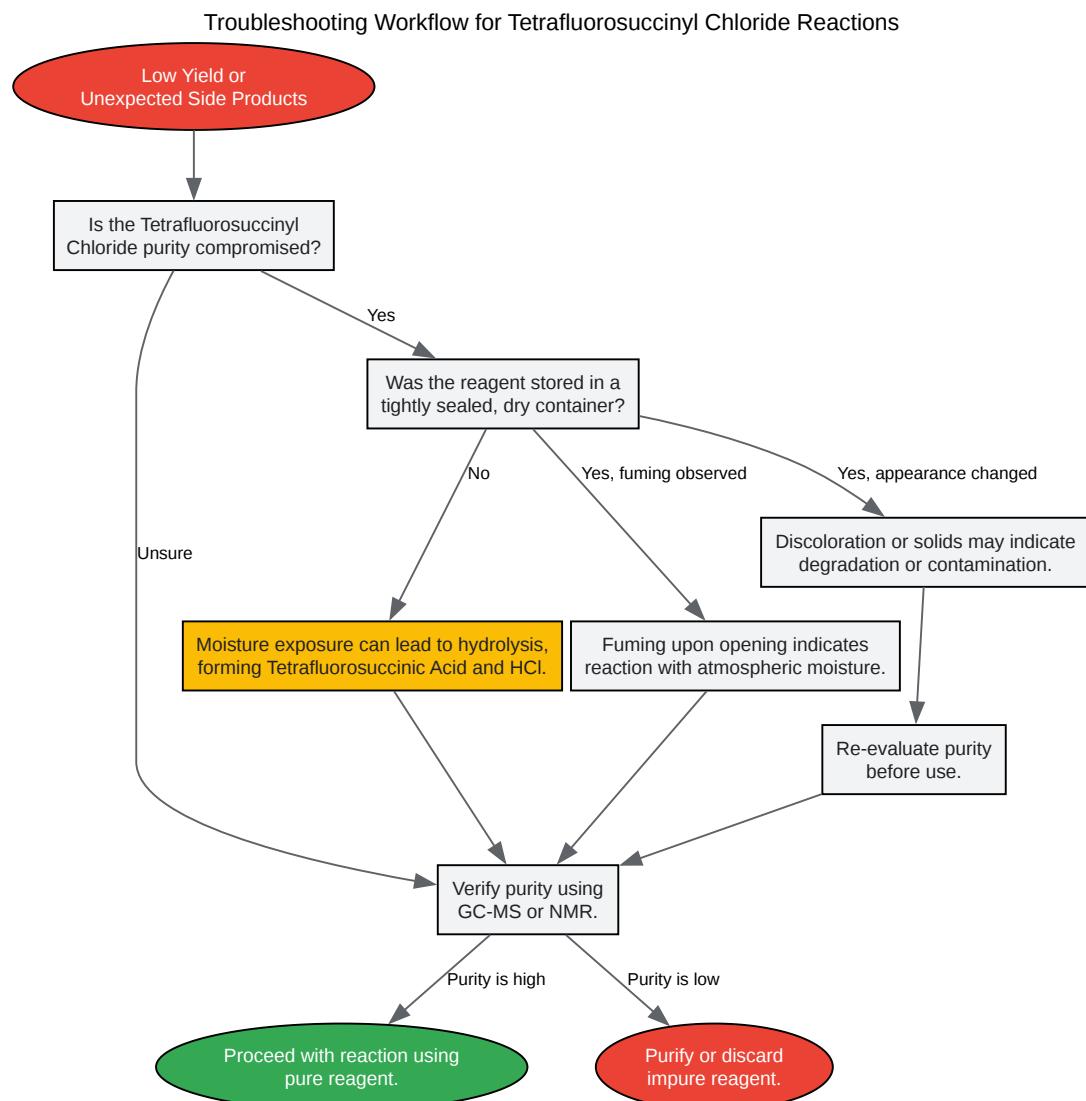
Experimental Protocols

Protocol: Assessment of **Tetrafluorosuccinyl Chloride** Purity and Stability Over Time

This protocol outlines a general method for monitoring the stability of **Tetrafluorosuccinyl chloride** under specific storage conditions.

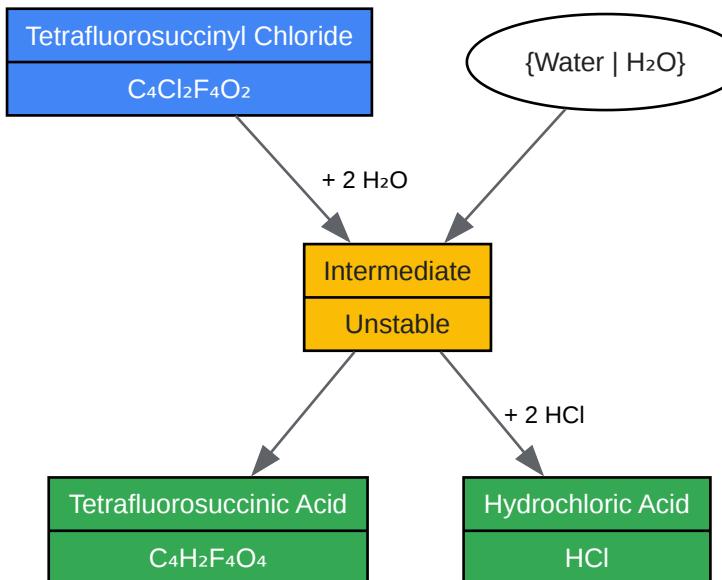
Objective: To determine the purity of a sample of **Tetrafluorosuccinyl chloride** and monitor its degradation over a set period.

Materials:


- **Tetrafluorosuccinyl chloride** sample
- Anhydrous solvent (e.g., deuterated chloroform for NMR, or a volatile solvent compatible with GC)
- Inert gas (Nitrogen or Argon)
- Appropriately sized, dry glass storage vials with septa
- Gas-tight syringes
- GC-MS or NMR spectrometer

Methodology:

- Initial Sample Preparation (Timepoint 0):
 - In a glovebox or under a steady stream of inert gas, aliquot the **Tetrafluorosuccinyl chloride** into several small, dry glass vials.
 - Seal the vials securely with septa and parafilm.
 - Prepare an initial sample for analysis immediately. For NMR, dissolve a small, accurately weighed amount in the chosen deuterated solvent. For GC-MS, prepare a dilute solution in an appropriate anhydrous solvent.
- Analysis (Timepoint 0):
 - Acquire the ^1H , ^{13}C , and ^{19}F NMR spectra or the GC-MS chromatogram of the initial sample.
 - Integrate the peaks in the NMR spectrum or the peak areas in the chromatogram to determine the initial purity. Identify any impurity peaks.
- Storage:
 - Store the sealed vials under the desired conditions (e.g., room temperature, refrigerated). Protect from light.
- Timepoint Analysis:
 - At regular intervals (e.g., 1, 3, 6, 12 months), retrieve one vial from storage.
 - Allow the vial to equilibrate to room temperature before opening.
 - Prepare and analyze the sample using the same method as in step 2.
- Data Analysis:
 - Compare the purity at each timepoint to the initial purity.


- Identify and quantify any new peaks that appear, which may correspond to degradation products.
- Plot the purity as a function of time to assess the stability under the tested storage conditions.

Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for reactions involving **Tetrafluorosuccinyl chloride**.

Proposed Hydrolysis Pathway of Tetrafluorosuccinyl Chloride

[Click to download full resolution via product page](#)

Caption: Proposed primary degradation pathway via hydrolysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TETRAFLUOROSUCCINYL CHLORIDE [chembk.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. Tetrafluorosuccinyl chloride | C₄Cl₂F₄O₂ | CID 78983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TETRAFLUOROSUCCINYL CHLORIDE | 356-15-0 [amp.chemicalbook.com]

- To cite this document: BenchChem. [Long-term storage and stability of Tetrafluorosuccinyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294286#long-term-storage-and-stability-of-tetrafluorosuccinyl-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com